molecular formula C8H6N4 B13513815 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B13513815
M. Wt: 158.16 g/mol
InChI Key: CAAUPRLWSSUHHE-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with suitable reagents under controlled conditions . The reaction is often carried out in the presence of solvents like pyridine and requires heating under reflux for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve the use of deep eutectic solvents (DES) to provide a benign environment, high yield, and scalable production . This method offers advantages such as a simple work-up procedure and the use of environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions: 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anti-tumor effects .

Comparison with Similar Compounds

Comparison: 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the methyl group at position 7 can influence its electronic properties and interactions with biological targets .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C8H6N4/c1-6-2-3-10-8-7(4-9)5-11-12(6)8/h2-3,5H,1H3

InChI Key

CAAUPRLWSSUHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=C(C=NN12)C#N

Origin of Product

United States

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